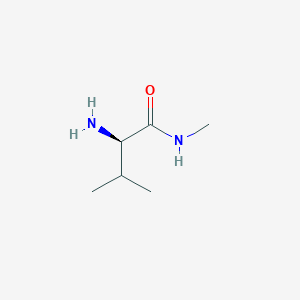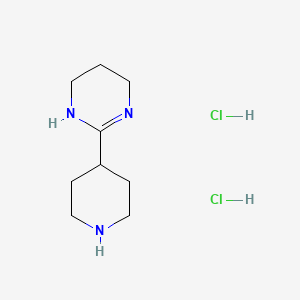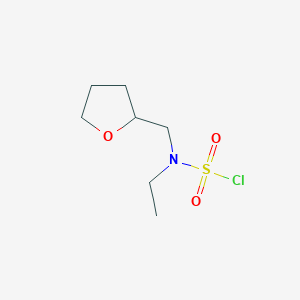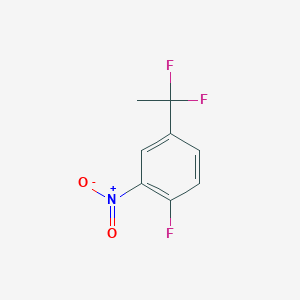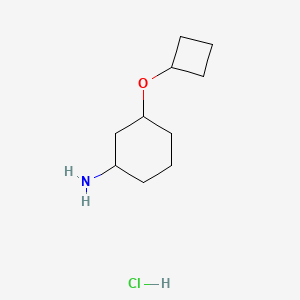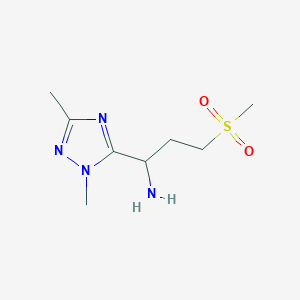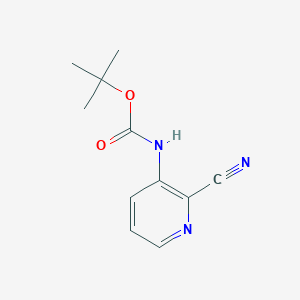
tert-Butyl (2-cyanopyridin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-cyanopyridin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a cyanopyridine moiety, and a carbamate linkage, making it a versatile intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-cyanopyridin-3-yl)carbamate typically involves the reaction of 2-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
2-cyanopyridine+tert-butyl chloroformate+base→tert-Butyl (2-cyanopyridin-3-yl)carbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl (2-cyanopyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The cyanopyridine moiety can participate in oxidation and reduction reactions, leading to various derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Various substituted carbamates.
Hydrolysis: Corresponding amines and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the cyanopyridine moiety.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules and potential pharmacological properties.
Medicine:
- Explored for its potential use in drug discovery and development.
- Evaluated for its activity against various biological targets, including enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes .
作用機序
The mechanism of action of tert-Butyl (2-cyanopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyanopyridine moiety can interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (3-cyanopyridin-4-yl)carbamate: A structural isomer with different reactivity and properties.
tert-Butyl (2-piperidin-3-yl)carbamate: A related compound with a piperidine ring instead of a pyridine ring.
Uniqueness:
- The presence of the cyanopyridine moiety in tert-Butyl (2-cyanopyridin-3-yl)carbamate provides unique reactivity and potential for further functionalization.
- The combination of the tert-butyl group and the cyanopyridine moiety offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
887579-88-6 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
tert-butyl N-(2-cyanopyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-8-5-4-6-13-9(8)7-12/h4-6H,1-3H3,(H,14,15) |
InChIキー |
NIVZGXCNLPGXPF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


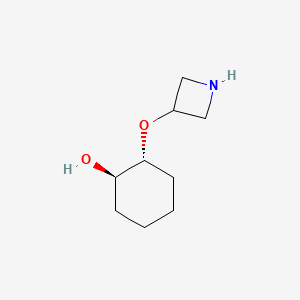
![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)
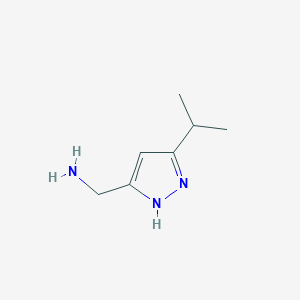

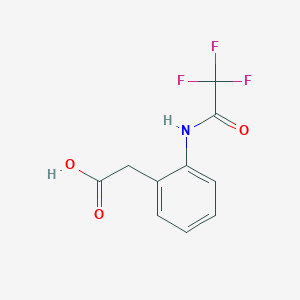
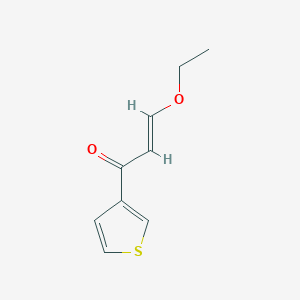
![2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride](/img/structure/B13495667.png)
